

(4-Fluoropiperidin-4-yl)methanol hydrochloride

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Fluoropiperidin-4-yl)methanol hydrochloride

Cat. No.: B572047

[Get Quote](#)

Technical Guide: (4-Fluoropiperidin-4-yl)methanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **(4-Fluoropiperidin-4-yl)methanol hydrochloride**, a key building block in medicinal chemistry. The presence of a fluorine atom and a hydroxymethyl group on the piperidine scaffold makes it a valuable intermediate for the development of novel therapeutics, particularly in the area of neurological disorders.

Core Compound Data

The fundamental molecular properties of **(4-Fluoropiperidin-4-yl)methanol hydrochloride** are summarized below.

Property	Value	Citation(s)
Molecular Formula	$C_6H_{12}FNO \cdot HCl$ (or $C_6H_{13}ClFNO$)	[1] [2] [3] [4]
Molecular Weight	169.63 g/mol	[4]
CAS Number	1254115-16-6	[1] [4]
Physical Form	Solid	[1]
Purity	Typically available at $\geq 95\%$	[1] [4]
Storage	Room temperature, under inert atmosphere (e.g., Argon)	[1]

Synthesis Protocol

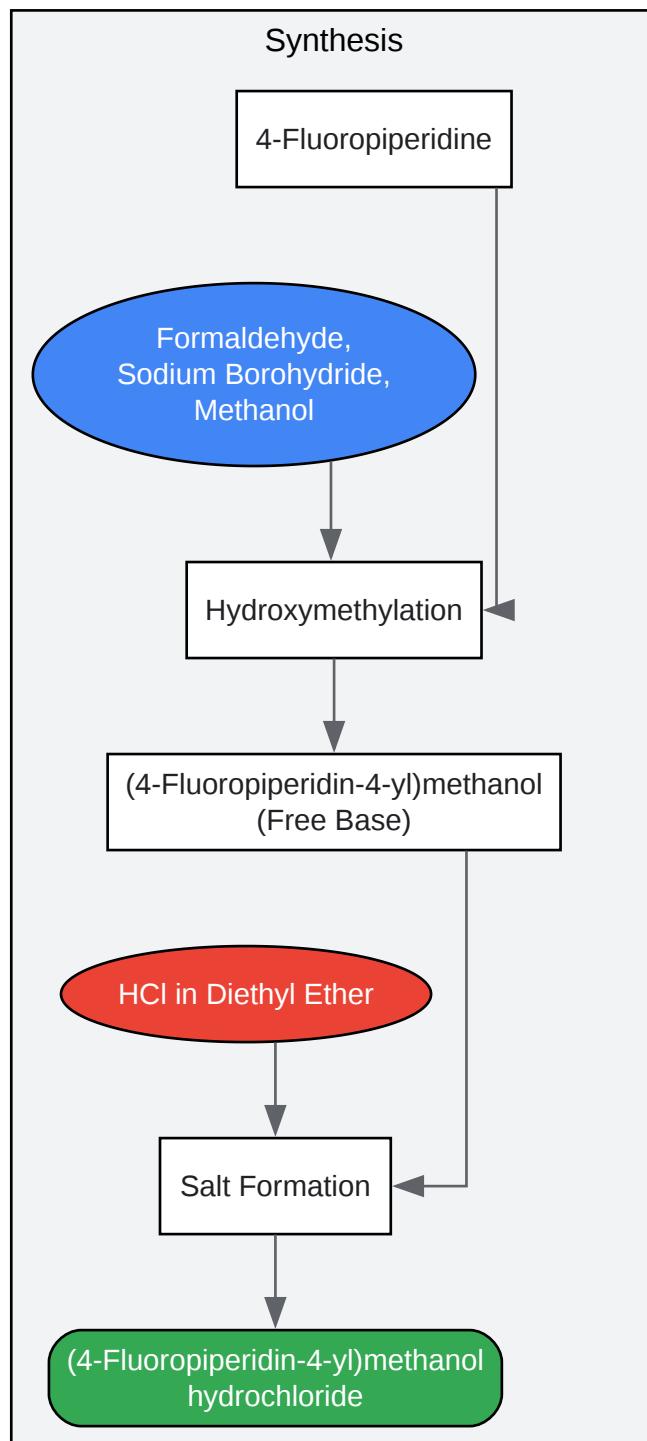
While a specific, peer-reviewed synthesis protocol for **(4-Fluoropiperidin-4-yl)methanol hydrochloride** is not extensively detailed in the literature, a plausible and effective method involves the hydroxymethylation of a 4-fluoropiperidine precursor, followed by salt formation.

Step 1: Synthesis of (4-Fluoropiperidin-4-yl)methanol (Free Base)

This step introduces the hydroxymethyl group onto the 4-position of the fluorinated piperidine ring.

- Reaction: Hydroxymethylation
- Reagents:
 - 4-Fluoropiperidine (or a suitable N-protected derivative)
 - Formaldehyde (typically as an aqueous solution, e.g., formalin)
 - Reducing agent: Sodium borohydride ($NaBH_4$)
- Solvent: Alcoholic solvent such as methanol or ethanol.

- Mechanism: The synthesis proceeds via a nucleophilic addition of the piperidine to formaldehyde, forming a hemiaminal intermediate, which is subsequently reduced in situ by the reducing agent to yield the final product.[\[5\]](#)
- Experimental Procedure:
 - Dissolve 4-fluoropiperidine in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.
 - Slowly add an aqueous solution of formaldehyde to the stirred solution, maintaining the temperature at 0-5 °C.
 - After the addition is complete, continue stirring at the same temperature for 1-2 hours.
 - Portion-wise, add sodium borohydride to the reaction mixture. Control the addition rate to manage gas evolution and maintain the temperature below 10 °C.
 - Once the addition of the reducing agent is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
 - Quench the reaction by the slow addition of water.
 - Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
 - Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-Fluoropiperidin-4-yl)methanol.
 - If necessary, purify the crude product by column chromatography on silica gel.


Step 2: Formation of the Hydrochloride Salt

This step converts the free base into its more stable and handleable hydrochloride salt.

- Reagents:
 - (4-Fluoropiperidin-4-yl)methanol (from Step 1)

- Hydrochloric acid (solution in a suitable solvent, e.g., 2M HCl in diethyl ether or isopropanol)
- Solvent: A non-polar organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of ethyl acetate and hexane.
- Experimental Procedure:
 - Dissolve the purified (4-Fluoropiperidin-4-yl)methanol in a minimal amount of a suitable solvent like diethyl ether.
 - To this solution, add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring.
 - A precipitate of **(4-Fluoropiperidin-4-yl)methanol hydrochloride** will form.
 - Continue stirring for 30-60 minutes to ensure complete precipitation.
 - Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Synthesis Workflow

[Click to download full resolution via product page](#)

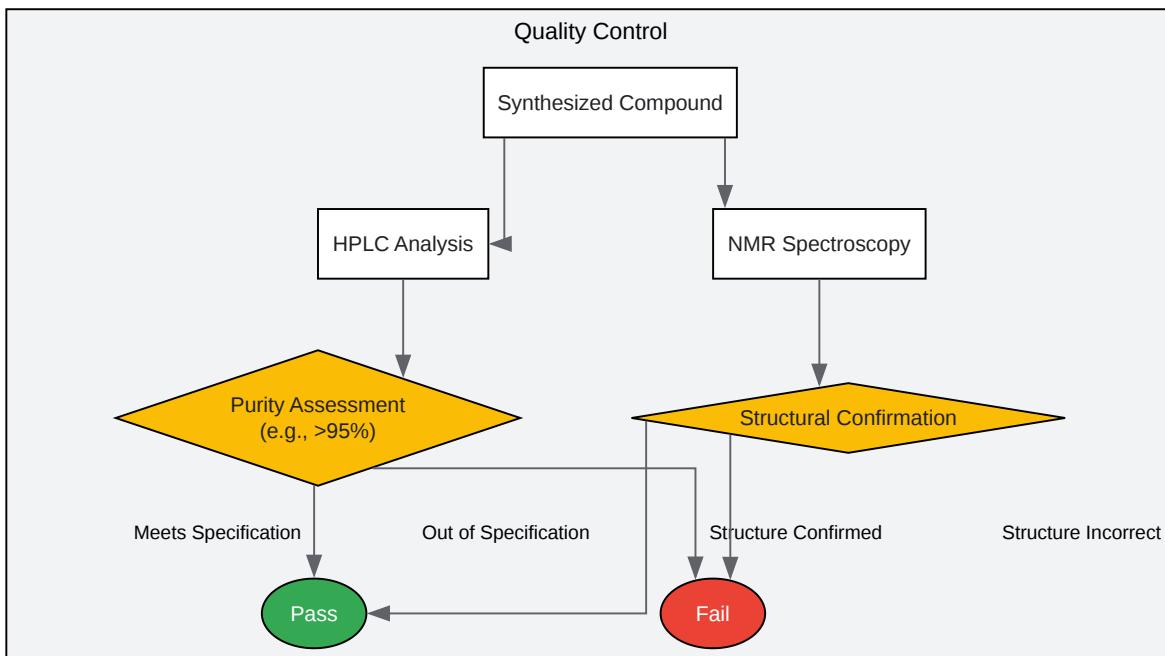
Synthetic pathway for **(4-Fluoropiperidin-4-yl)methanol hydrochloride**.

Analytical Characterization

To ensure the identity and purity of the synthesized **(4-Fluoropiperidin-4-yl)methanol hydrochloride**, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical intermediates. A reversed-phase HPLC method is generally suitable for this compound.


- **Instrumentation:** A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.
- **Column:** A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is a common choice for separating piperidine derivatives.
- **Mobile Phase:** A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.
- **Detection:** As the compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-210 nm) is often used. For higher sensitivity, derivatization with a UV-active agent or the use of an alternative detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be considered.
- **General Protocol:**
 - Prepare a stock solution of the sample in the mobile phase or a suitable solvent.
 - Prepare a series of calibration standards if quantitative analysis is required.
 - Set up the HPLC system with the appropriate column and mobile phase conditions.
 - Inject the sample and standards.
 - Analyze the resulting chromatograms to determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the compound's identity. Both ^1H and ^{13}C NMR should be performed.

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D_2O , DMSO-d_6 , or CD_3OD). Add a small amount of an internal standard (e.g., TMS) if required.
- Data Acquisition and Processing:
 - Acquire ^1H and ^{13}C NMR spectra.
 - Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
 - Analyze the chemical shifts, coupling constants, and integration of the signals to confirm that the spectral data is consistent with the structure of **(4-Fluoropiperidin-4-yl)methanol hydrochloride**.

Analytical Workflow

[Click to download full resolution via product page](#)

Quality control workflow for **(4-Fluoropiperidin-4-yl)methanol hydrochloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-fluoropiperidin-4-yl)methanol hydrochloride | 1254115-16-6 [sigmaaldrich.com]
- 2. PubChemLite - (4-fluoropiperidin-4-yl)methanol hydrochloride (C₆H₁₂FNO) [pubchemlite.lcsb.uni.lu]

- 3. ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride | C6H13ClFNO | CID 91825876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. (4-Fluoropiperidin-4-YL)methanol | 949100-11-2 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [(4-Fluoropiperidin-4-yl)methanol hydrochloride molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b572047#4-fluoropiperidin-4-yl-methanol-hydrochloride-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com